molecular formula C26H26N2O7 B15150305 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

Cat. No.: B15150305
M. Wt: 478.5 g/mol
InChI Key: DFDSLCWRFMMXJX-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a dioxooctahydro-ethenocyclopropa-isoindol group, and a cyclohexanecarboxylate group, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the nitrophenyl and dioxooctahydro-ethenocyclopropa-isoindol intermediates, followed by their coupling with the cyclohexanecarboxylate moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dioxooctahydro-ethenocyclopropa-isoindol group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other nitrophenyl derivatives and cyclohexanecarboxylate-containing molecules. Compared to these compounds, 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C26H26N2O7/c29-21(13-1-7-16(8-2-13)28(33)34)12-35-26(32)14-3-5-15(6-4-14)27-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(27)31/h1-2,7-10,14-15,17-20,22-23H,3-6,11-12H2

InChI Key

DFDSLCWRFMMXJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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